molecular formula C8H12O4 B13333360 Methyl 2-acetyl-4-oxovalerate CAS No. 85392-47-8

Methyl 2-acetyl-4-oxovalerate

Cat. No.: B13333360
CAS No.: 85392-47-8
M. Wt: 172.18 g/mol
InChI Key: NXEIASUEVWZIDO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4-oxovalerate (CAS: 85392-47-8) is a methyl ester derivative of a substituted valeric acid, featuring acetyl and ketone functional groups at the 2- and 4-positions, respectively. Its molecular formula is C₈H₁₂O₅, with a molecular weight of 188.18 g/mol. This compound is structurally characterized by a branched carbon chain with two reactive carbonyl groups, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and polyketides .

The ester group at the terminal position enhances its solubility in organic solvents, while the acetyl and ketone moieties contribute to its reactivity in condensation and nucleophilic addition reactions. Its synthesis typically involves esterification of 2-acetyl-4-oxovaleric acid or transesterification of analogous ethyl esters under acidic or basic conditions .

Properties

CAS No.

85392-47-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-acetyl-4-oxopentanoate

InChI

InChI=1S/C8H12O4/c1-5(9)4-7(6(2)10)8(11)12-3/h7H,4H2,1-3H3

InChI Key

NXEIASUEVWZIDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-4-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methyl-2-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-acetyl-4-oxovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 2-acetyl-4-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Ethyl 2-acetyl-4-oxopentanoate

Structural Similarities and Differences: Ethyl 2-acetyl-4-oxopentanoate (CAS: Not provided) shares a nearly identical backbone to methyl 2-acetyl-4-oxovalerate, differing only in the ester substituent (ethyl vs. methyl). This minor structural variation impacts physicochemical properties:

  • Molecular Weight : Ethyl derivative (C₉H₁₄O₅; 202.21 g/mol) is heavier due to the ethyl group.
  • Boiling Point : Ethyl esters generally exhibit higher boiling points than methyl esters due to increased van der Waals forces .
  • Reactivity : The methyl ester may undergo faster hydrolysis under basic conditions compared to ethyl esters, which are slightly more sterically hindered .

Applications :
While both compounds serve as intermediates in organic synthesis, the ethyl variant is often preferred in reactions requiring slower ester hydrolysis, such as controlled-release drug formulations .

Methyl Acetoacetate

Structural Comparison :
Methyl acetoacetate (CAS: 105-45-3) is a simpler β-keto ester (C₅H₈O₃) with a single ketone group. In contrast, this compound contains two carbonyl groups , enhancing its ability to participate in multi-step cyclization reactions.

Key Differences :

Property This compound Methyl Acetoacetate
Carbonyl Groups 2 1
Molecular Weight 188.18 g/mol 116.12 g/mol
Reactivity Higher (dual carbonyl sites) Moderate

This compound’s dual carbonyl structure allows for bis-aldol reactions , enabling the synthesis of complex polycyclic structures, whereas methyl acetoacetate is primarily used in Claisen condensations .

Methyl Salicylate

Functional Group Comparison: Methyl salicylate (CAS: 119-36-8) is an aromatic ester with a phenolic hydroxyl group, unlike the aliphatic, acetylated structure of this compound.

Data Table: Comparative Properties of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₈H₁₂O₅ 188.18 ~220 (estimated) Methyl ester, 2 acetyl, 4 ketone
Ethyl 2-acetyl-4-oxopentanoate C₉H₁₄O₅ 202.21 ~235 (estimated) Ethyl ester, 2 acetyl, 4 ketone
Methyl Acetoacetate C₅H₈O₃ 116.12 169–171 Methyl ester, β-keto
Methyl Salicylate C₈H₈O₃ 152.15 222–224 Methyl ester, phenolic

Note: Boiling points for methyl/ethyl 2-acetyl-4-oxovalerate derivatives are extrapolated from methyl ester trends .

Biological Activity

Methyl 2-acetyl-4-oxovalerate is an organic compound with significant biological activity, particularly in the context of amino acid metabolism. This article explores its biological properties, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a keto acid, characterized by its unique molecular structure that includes an acetyl group, a methyl group, and a four-carbon backbone with a ketone functional group. Its molecular formula is C7H12O3C_7H_{12}O_3, and it plays a crucial role in various biochemical pathways.

Biological Activity

The biological activity of this compound is primarily linked to its structural similarity to metabolites involved in amino acid metabolism, particularly branched-chain amino acids (BCAAs) such as isoleucine. This compound acts as an intermediate in metabolic pathways, influencing energy production and biosynthetic processes.

Metabolic Pathways

This compound interacts with several enzymes critical for amino acid metabolism, including:

  • Branched-chain aminotransferases : These enzymes facilitate the transamination of BCAAs.
  • Keto acid dehydrogenases : These enzymes are involved in the oxidative decarboxylation of keto acids.

These interactions are essential for understanding the compound's biological functions and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in metabolic processes:

  • Amino Acid Metabolism : Research indicates that this compound may enhance the metabolism of branched-chain amino acids, contributing to improved energy production in muscle tissues during exercise .
  • Therapeutic Potential : Preliminary studies suggest that this compound could have applications in treating metabolic disorders related to amino acid imbalances. Its role as a metabolic intermediate positions it as a potential target for therapeutic interventions .
  • Toxicological Studies : Toxicity assessments have shown that this compound exhibits low cytotoxicity in various cell lines, indicating its safety for potential therapeutic use .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameMolecular FormulaKey Features
Methyl 3-methyl-2-oxovalerate C₇H₁₂O₃An intermediate in isoleucine metabolism
Methyl 4-methyl-3-oxopentanoate C₈H₁₄O₃Exhibits similar reactivity but differs by one carbon
Ethyl 4-methyl-3-oxopentanoate C₉H₁₆O₃Ethyl ester variant with different solubility properties
Methyl 5-methyl-3-oxohexanoate C₉H₁₆O₃Contains a longer carbon chain

This comparison underscores the unique biochemical role of this compound among related compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 2-acetyl-4-oxovalerate, and how is purity confirmed?

this compound (CAS 85392-47-8) is typically synthesized via esterification or condensation reactions involving ketone and carboxylic acid precursors. A general approach involves reacting 4-oxovaleric acid derivatives with acetylating agents under catalytic conditions. For example, analogous procedures (e.g., thiazolidinone synthesis in ) use reflux conditions in polar aprotic solvents like DMF with catalysts such as ZnCl₂ to drive the reaction. Purity confirmation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to validate structural integrity and detect impurities .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., acetyl and ester groups) and confirm substitution patterns.
  • FT-IR : For detecting carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹).
  • GC-MS : To assess molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures spectral alignment with known standards. Discrepancies may arise from solvent effects or tautomeric forms, necessitating multi-method validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct safety data for this compound is limited, general protocols for handling reactive esters apply:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure ( ).
  • Work in a fume hood to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( ).
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate esterification but require pH control to avoid side reactions.
  • Temperature control : Reflux conditions (e.g., 6–8 hours at 100°C) balance reaction completion and decomposition risks. A fractional factorial design can identify critical parameters (e.g., molar ratios, time) to maximize yield .

Q. How should discrepancies in NMR or MS data during characterization be resolved?

Contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR) may stem from:

  • Tautomerism : Keto-enol equilibria in β-keto esters can alter spectral profiles.
  • Impurity interference : Trace solvents or byproducts require re-purification (e.g., recrystallization from DMF; ).
  • Isotopic patterns : MS data should align with theoretical isotopic distributions (NIST guidelines; ). Cross-validation with high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

Q. What are the implications of this compound’s stability under varying pH or temperature for experimental design?

β-Keto esters are prone to hydrolysis under acidic/basic conditions. Stability studies should include:

  • pH-dependent degradation assays : Monitor ester cleavage via HPLC at pH 2–12.
  • Thermal analysis : Thermogravimetric analysis (TGA) identifies decomposition thresholds. For long-term storage, anhydrous conditions at –20°C are recommended to preserve integrity .

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